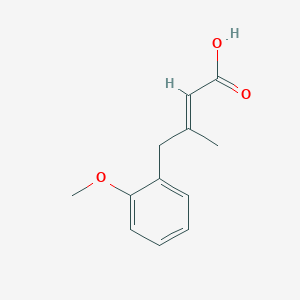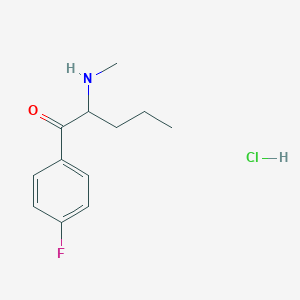
4-Fluoropentedrone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoropentedrone hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with methylamine and a suitable ketone precursor. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
Industrial production methods for this compound are not widely documented due to its primary use in research and forensic applications. large-scale synthesis would likely follow similar synthetic routes with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoropentedrone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Fluoropentedrone hydrochloride is used in various scientific research applications, including:
Chemistry: As an analytical reference material for mass spectrometry and other analytical techniques.
Biology: Studying the effects of synthetic cathinones on biological systems.
Medicine: Researching potential therapeutic applications and understanding the pharmacological effects.
Industry: Used in forensic laboratories for the identification and analysis of synthetic cathinones
Mécanisme D'action
The mechanism of action of 4-Fluoropentedrone hydrochloride involves its interaction with monoamine transporters in the brain. It acts as a stimulant by increasing the release of neurotransmitters like dopamine, norepinephrine, and serotonin. This leads to increased stimulation and euphoria. The molecular targets include the dopamine transporter, norepinephrine transporter, and serotonin transporter .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Fluoropentedrone hydrochloride include:
Pentedrone: A non-fluorinated analog with similar stimulant properties.
Hexedrone: Another synthetic cathinone with a longer carbon chain.
N-ethyl hexedrone: A derivative with an ethyl group on the nitrogen atom.
Uniqueness
This compound is unique due to the presence of the fluorine atom on the aromatic ring, which can influence its pharmacological properties and metabolic stability. This fluorine substitution can lead to differences in potency, duration of action, and metabolic pathways compared to its non-fluorinated analogs .
Propriétés
Numéro CAS |
2469350-88-5 |
|---|---|
Formule moléculaire |
C12H17ClFNO |
Poids moléculaire |
245.72 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-2-(methylamino)pentan-1-one;hydrochloride |
InChI |
InChI=1S/C12H16FNO.ClH/c1-3-4-11(14-2)12(15)9-5-7-10(13)8-6-9;/h5-8,11,14H,3-4H2,1-2H3;1H |
Clé InChI |
OJTBUGHPDKLLFO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=O)C1=CC=C(C=C1)F)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,7,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-8-one](/img/structure/B12354815.png)
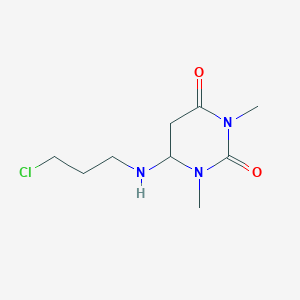
![(3E)-5-Fluoro-4-imino-3-[5-(4-methylpiperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-ylidene]-4,4a-dihydroquinolin-2(3H)-one](/img/structure/B12354826.png)

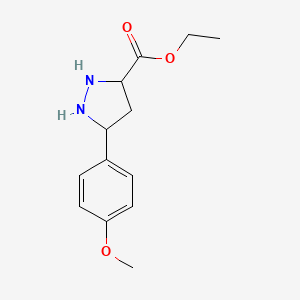
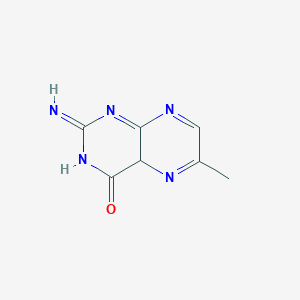
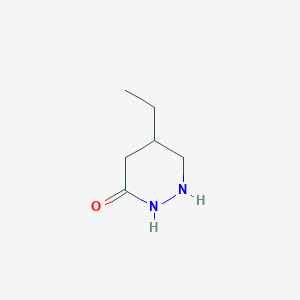
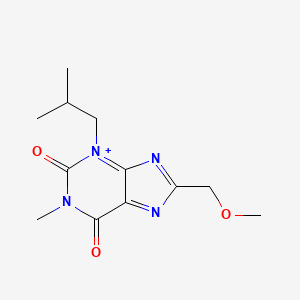
![4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one;2-hydroxypropanoic acid](/img/structure/B12354871.png)

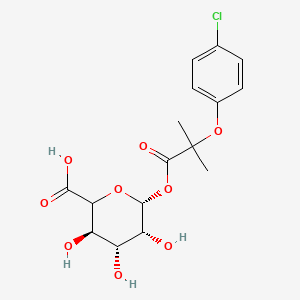
![(2S)-3-[[6-[4-(4a,5,6,7-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2,5-dimethylpyrimidin-4-yl]amino]-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B12354897.png)
